Methyl 3-formylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The compound’s structure includes a formyl group at the 3-position and a carboxylate ester at the 1-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formylindolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-alkynylpyridines with aldehydes in the presence of a catalyst. For example, the reaction of 2-alkynylpyridine with formaldehyde in the presence of a palladium catalyst can yield the desired indolizine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-carboxyindolizine-1-carboxylate.
Reduction: Methyl 3-hydroxymethylindolizine-1-carboxylate.
Substitution: Methyl 3-(substituted)indolizine-1-carboxylate.
Scientific Research Applications
Methyl 3-formylindolizine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indolizine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-formylindolizine-1-carboxylate and its derivatives involves interactions with various molecular targets. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylindole-1-carboxylate: Similar structure but with an indole ring instead of an indolizine ring.
Methyl 3-formylpyrrole-1-carboxylate: Similar structure but with a pyrrole ring instead of an indolizine ring.
Uniqueness
Methyl 3-formylindolizine-1-carboxylate is unique due to the presence of the indolizine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of novel compounds with potential biological activities .
Properties
IUPAC Name |
methyl 3-formylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYFXWYKVJSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.